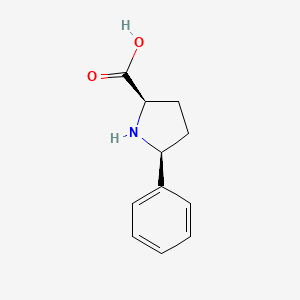

(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid

Beschreibung

(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its pyrrolidine ring, which is substituted with a phenyl group and a carboxylic acid group. The stereochemistry of the compound is defined by the (2R,5S) configuration, indicating the specific spatial arrangement of its atoms.

Eigenschaften

Molekularformel |

C11H13NO2 |

|---|---|

Molekulargewicht |

191.23 g/mol |

IUPAC-Name |

(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1 |

InChI-Schlüssel |

SMWADGDVGCZIGK-VHSXEESVSA-N |

Isomerische SMILES |

C1C[C@@H](N[C@@H]1C2=CC=CC=C2)C(=O)O |

Kanonische SMILES |

C1CC(NC1C2=CC=CC=C2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-5-phenylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted pyrrole or pyrrolidine derivative, using a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral catalyst such as a rhodium or ruthenium complex.

Industrial Production Methods

In an industrial setting, the production of (2R,5S)-5-phenylpyrrolidine-2-carboxylic acid may involve large-scale asymmetric synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (2R,5S)-5-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2R,5S)-5-hydroxy-2-piperidinecarboxylic acid: Similar in structure but with a hydroxyl group instead of a phenyl group.

(1S,2R,5S)-5-amino-2-fluorocyclohex-3-enecarboxylic acid: Contains a fluorine atom and an amino group, differing in both structure and reactivity.

Uniqueness

(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a phenyl group and a carboxylic acid group. This combination of features makes it a valuable compound in asymmetric synthesis and pharmaceutical research, offering distinct reactivity and binding properties compared to its analogs.

Biologische Aktivität

(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid is a chiral compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a phenyl substituent and a carboxylic acid functional group. Its stereochemistry at the 2 and 5 positions is crucial for its biological activity, influencing its interaction with various biological targets.

Biological Activities

-

Neuroprotective Effects

- Preliminary studies indicate that (2R,5S)-5-phenylpyrrolidine-2-carboxylic acid may exhibit neuroprotective properties. It appears to modulate neurotransmitter systems, potentially benefiting conditions such as neurodegenerative diseases. The compound's ability to interact with neurotransmitter receptors suggests it could play a role in developing treatments for disorders like Alzheimer's and Parkinson's disease.

- Anti-inflammatory Properties

-

Antimicrobial Activity

- Studies have shown that derivatives of pyrrolidine compounds exhibit antimicrobial properties against multidrug-resistant strains of bacteria. While specific data on (2R,5S)-5-phenylpyrrolidine-2-carboxylic acid is limited, its structural analogs have demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .

The mechanism of action involves binding to specific molecular targets, leading to modulation of various biochemical pathways. The compound's effects are mediated through interactions with enzymes or receptors, influencing cellular processes such as inflammation and neurotransmission.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuroprotective | Modulates neurotransmitter systems | , |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | , |

| Antimicrobial | Active against multidrug-resistant bacteria | , |

Case Study: Neuroprotective Potential

A study explored the neuroprotective effects of (2R,5S)-5-phenylpyrrolidine-2-carboxylic acid in vitro using neuronal cell lines. Results indicated a significant reduction in cell death induced by oxidative stress when treated with the compound, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Case Study: Anti-inflammatory Effects

In another investigation, the compound was evaluated for its ability to reduce inflammation in animal models of arthritis. Results showed a marked decrease in swelling and pain behavior among treated subjects compared to controls, highlighting its potential utility in managing inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.